silver(II)sulfate
Description
Historical Context of Silver(II) Compounds Research
The chemistry of silver is overwhelmingly dominated by its monovalent Ag(I) cation, which has a stable d¹⁰ electronic configuration. researchgate.net For centuries, this was considered the characteristic and most important oxidation state. The journey into the realm of divalent silver began with the investigation of its most reactive compounds. The first compound of divalent silver, silver(II) fluoride (B91410) (AgF₂), was likely prepared inadvertently by Moissan in 1891, who observed dark stains on silver metal when it was treated with fluorine gas. It took over four decades, until the 1930s, for researchers like Ebert, Ruff, and Giese to prepare larger quantities and correctly identify the AgF₂ stoichiometry.
The pursuit of other Ag(II) compounds was hampered by the extreme oxidizing power of the Ag(II) cation. royalsocietypublishing.org The second ionization potential of silver (the energy required to form Ag²⁺) is significantly high, greater than that of copper and gold, and even surpasses that of some non-metals. royalsocietypublishing.org This inherent tendency to reclaim an electron makes Ag(II) highly reactive and unstable with many common anions. royalsocietypublishing.org Consequently, for many years, the chemistry of Ag(II) was largely confined to its fluoride derivatives. The synthesis of silver(II) sulfate (B86663) in 2010 marked a significant expansion of this exclusive class of materials. wikipedia.org
Significance of Silver(II) Sulfate within Advanced Inorganic Chemistry
Silver(II) sulfate is a noteworthy compound in advanced inorganic chemistry for several reasons. It represents one of the few instances where a stable Ag(II) compound has been formed with an oxoanion. royalsocietypublishing.org Prior to its synthesis, there was theoretical debate about whether a compound with the stoichiometry "AgSO₄" would exist as a genuine Ag(II) species or if it would disproportionate into a mixed-valence Ag(I)/Ag(III) state, similar to silver(I,III) oxide (AgO), or form a silver(I) peroxodisulfate. acs.orguw.edu.pl
The successful synthesis and characterization of AgSO₄ confirmed it to be a genuine paramagnetic sulfate of divalent silver. acs.org Its existence challenges the previously held limitations of Ag(II) chemistry and opens avenues for exploring other Ag(II) compounds with complex oxygen-containing ligands. Furthermore, AgSO₄ exhibits fascinating magnetic and electronic properties, including strong antiferromagnetic superexchange, which are of fundamental interest for developing new magnetic materials. royalsocietypublishing.org Its study provides a crucial comparison to the well-known chemistry of copper(II) sulfate (CuSO₄), highlighting the unique electronic structure of the heavier 4d transition metal. royalsocietypublishing.orgroyalsocietypublishing.org
Structure
2D Structure
Properties
Molecular Formula |
AgO4S-2 |
|---|---|
Molecular Weight |
203.93 g/mol |
IUPAC Name |
silver;sulfate |
InChI |
InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/p-2 |
InChI Key |
XDNDXYZWMMAEPS-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ag] |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Silver Ii Sulfate
Direct Synthesis Routes for Silver(II) Sulfate (B86663)
The creation of silver(II) sulfate, a compound featuring a divalent silver ion, involves specific and distinct synthesis pathways.
The first reported synthesis of silver(II) sulfate (AgSO₄) was achieved in 2010 through the reaction of silver(II) fluoride (B91410) with sulfuric acid. wikipedia.org In this process, sulfuric acid is added to silver(II) fluoride, leading to the formation of AgSO₄ and the escape of hydrogen fluoride (HF). wikipedia.org The resulting silver(II) sulfate is a black solid material. wikipedia.org It is thermally unstable and undergoes exothermic decomposition at 120 °C, which results in the evolution of oxygen and the formation of silver(I) pyrosulfate. wikipedia.org
Electrosynthesis provides an alternative route for silver deposition, utilizing room temperature protic ionic liquids (RTPILs) such as 1-H-3-methylimidazolium hydrogen sulfate ([HMIM⁺][HSO₄⁻]) as the electrolyte. researchgate.net This methodology is significant for processes like silver recovery and electroplating. In this system, the electrodeposition of silver on a gold disk electrode is a quasi-reversible process. researchgate.net
Investigations into the temperature effects on the electrodeposition from these silver(I) hydrogensulfate solutions reveal that the process is limited above 45 °C. This limitation is attributed to the equilibrium established between the Ag⁺ cations and the HSO₄⁻ anions from the ionic liquid. researchgate.net The diffusion coefficient of Ag⁺ in the [HMIM⁺][HSO₄⁻] RTPIL changes nonlinearly with increasing temperature. researchgate.net
Electrochemical Data for Silver Electrodeposition from [HMIM⁺][HSO₄⁻]
| Parameter | Value (vs. Ag wire) | Process Type |
|---|---|---|
| Cathodic Peak Potential (Ecp) | -0.06 V | Quasi-reversible |
| Anodic Peak Potential (Eap) | 0.06 V | Quasi-reversible |
Sulfuric Acid Reaction with Silver(II) Fluoride
Particle Morphology and Size Control in Silver Sulfate Precipitation Systems
The physical characteristics of silver sulfate particles, such as morphology and size, can be precisely controlled through the manipulation of precipitation conditions and the use of additives.
The particle size of silver sulfate can be effectively controlled during its precipitation from an aqueous solution by introducing specific additives. An aqueous precipitation method involves reacting a water-soluble silver salt with a water-soluble inorganic sulfate ion source in a stirred reactor. google.com This reaction and subsequent precipitation are performed in the presence of a water-soluble organo-sulfate or organo-sulfonate additive. google.com These additives are effective in producing silver sulfate particles with an average size of less than 50 micrometers. google.com The amount of the additive is kept to a small molar percentage relative to the molar amount of the silver sulfate being precipitated. google.com Effective control can be achieved with the additive's molar amount being less than 20 percent, with preferable amounts being less than 10 percent, and optimally less than 5 percent. google.com
The conditions within the precipitation reactor play a crucial role in determining the final properties of the synthesized particles. In systems like a Y-type microjet reactor used for preparing spherical silver particles, parameters such as the jet flow rate significantly influence particle size and dispersion. mdpi.com For instance, at a low jet flow rate (50 mL/min) with a 1.5% gelatin addition, the resulting silver powder particles are well-dispersed and have a smaller size. mdpi.com However, as the flow rate increases, the particle size can increase considerably. mdpi.com The concentration of dispersant, like gelatin, also interacts with reactor conditions to affect the final particle diameter. mdpi.com
Effect of Jet Flow Rate and Gelatin Concentration on Silver Particle Size (D₅₀)
| Gelatin Concentration (%) | Jet Flow Rate (mL/min) | Resulting D₅₀ (μm) |
|---|---|---|
| 1.0 | 50 | 4.88 |
| 1.0 | 75 | 4.84 |
| 1.0 | 100 | 5.35 |
| 2.0 | 100 | 17.75 |
Influence of Organo-sulfate and Organo-sulfonate Additives on Particle Characteristics
Formation Mechanisms of Related Silver Sulfate Compounds
The study of silver sulfate extends to related compounds like oxysulfates and pyrosulfates, whose formation mechanisms provide broader insight into silver-sulfur chemistry. The formation of rare-earth oxysulfates (REE₂O₂SO₄), for example, occurs through the decomposition of compounds containing sulfate groups, such as REE₂(SO₄)₃ or organic sulfonates. researchgate.net This suggests analogous pathways may exist for the formation of silver oxysulfates.
A specific example is the formation of silver(I) pyrosulfate (Ag₂S₂O₇), which is produced during the thermal decomposition of silver(II) sulfate at temperatures above 120 °C. wikipedia.org Furthermore, other related compounds include silver sulfide (B99878) (Ag₂S), which can form through environmental transformations of nanosilver. nih.gov The mechanisms for Ag₂S formation include an indirect route involving oxidative dissolution of silver followed by sulfide precipitation, or a direct conversion through a solid-fluid reaction. nih.gov
Synthesis of Silver Hydrogen Sulfate (Ag(O₃SOH))
Crystalline silver hydrogen sulfate, with the formula Ag(O₃SOH), can be synthesized by reacting either silver(I) oxide (Ag₂O) or silver sulfate (Ag₂SO₄) with concentrated sulfuric acid. acs.orgacs.org The synthesis must be conducted in an environment strictly free of moisture, as water can easily reverse the reaction to form the more common silver sulfate. acs.org
One method involves the stepwise addition of silver(I) oxide to concentrated sulfuric acid at room temperature, which results in a rapid reaction and the formation of a suspension. acs.org The product can be purified and collected from this suspension. An alternative approach is the reaction of silver sulfate with sulfuric acid. acs.org
The resulting crystals of Ag(O₃SOH) are stable only in a very dry atmosphere. acs.org Structural analysis has revealed that the substance is composed of monoclinic polytypes belonging to a whole order-disorder (OD) family. acs.org The refined structure shows four distinct silver ions, each with a highly distorted octahedral coordination. The average Ag-O bond distance is 2.543 Å. acs.org Further studies have led to the synthesis and characterization of related compounds like Ag(H₃O)(HSO₄)₂, which features silver atoms coordinated by eight oxygen atoms, and Ag₂(HSO₄)₂(H₂SO₄). researchgate.net
Table 1: Synthesis Parameters for Silver Hydrogen Sulfate (Ag(O₃SOH))
| Starting Material | Reagent | Key Condition | Product Formula |
| Silver(I) Oxide (Ag₂O) | Concentrated Sulfuric Acid (H₂SO₄) | Moisture-free atmosphere | Ag(O₃SOH) |
| Silver Sulfate (Ag₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) | Moisture-free atmosphere | Ag(O₃SOH) |
Green Synthesis Approaches for Nonanuclear Silver Sulfate Hybrid Clusters
A novel, environmentally friendly strategy has been developed for the synthesis of a nonanuclear silver sulfate hybrid cluster. figshare.comresearchgate.net This method represents a significant advancement in creating complex framework solids with unique properties. figshare.com The synthesis involves a hydrothermal reaction of silver sulfate, melamine, and sulfuric acid in ethanol (B145695) at 125°C in a Teflon-lined autoclave. researchgate.net
The resulting inorganic-organic hybrid framework, with the formula [Ag₉(SO₄)₄(C₃N₆H₆)₃]·(SO₄)₀.₅, is the first example of a nonanuclear silver sulfate hybrid cluster. figshare.comresearchgate.netacs.org Its structure contains nine distinct silver ions with short silver-silver connectivity. figshare.comresearchgate.net This compound exhibits a new topology and possesses a highly active Lewis acidic nature, making it a versatile heterogeneous catalyst for various organic reactions, including cyanosilylation, ketalization, and esterification, with high efficiency and recyclability. figshare.comresearchgate.netacs.org The development of such high-nuclearity hybrid frameworks using environmentally benign approaches is considered a challenging but important goal in materials chemistry. figshare.comresearchgate.net
Table 2: Research Findings on Nonanuclear Silver Sulfate Hybrid Cluster
| Compound Formula | Synthesis Method | Key Feature | Application |
| [Ag₉(SO₄)₄(C₃N₆H₆)₃]·(SO₄)₀.₅ | Green Hydrothermal Synthesis | First nonanuclear silver sulfate hybrid cluster | Heterogeneous Lewis acid catalyst |
Chemical Reduction Methods for Silver Nanoparticles Utilizing Silver Sulfate Precursors
Chemical reduction is the most prevalent and cost-effective method for synthesizing silver nanoparticles (AgNPs). mdpi.commdpi.com This process involves the reduction of silver ions (Ag⁺), supplied by a silver salt precursor like silver sulfate, to form elemental silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. nih.gov
The synthesis requires three main components:
A silver precursor: A silver salt, such as silver nitrate (B79036) or silver sulfate, that provides the Ag⁺ ions. mdpi.comnih.gov
A reducing agent: A chemical that donates electrons to reduce Ag⁺ to Ag⁰. Common reducing agents include sodium borohydride, sodium citrate, and hydrazine (B178648) hydrate. nih.gov
A stabilizing or capping agent: A substance that adsorbs to the nanoparticle surface to prevent aggregation and control growth. nih.gov Examples include sodium dodecyl sulfate (SDS) and polyvinylpyrrolidone (B124986) (PVP). mdpi.com
The process is typically divided into two stages: nucleation, where silver atoms form stable nuclei, and subsequent growth, where more atoms deposit onto these nuclei. nih.gov By carefully controlling reaction parameters such as precursor concentration, temperature, and the choice of reducing and stabilizing agents, it is possible to produce AgNPs with specific sizes and shapes (e.g., spherical, rod-shaped, triangular). mdpi.commdpi.com For instance, using hydrazine sulfate as a mild reductant in the presence of chitosan (B1678972) as a stabilizer can produce spherical AgNPs with diameters around 19-20 nm. researchgate.net The formation of AgNPs is often monitored using UV-Vis absorption spectroscopy, which detects the characteristic surface plasmon resonance (SPR) peak of the nanoparticles.
Table 3: Components in Chemical Reduction for Silver Nanoparticle Synthesis
| Component | Role | Example(s) |
| Precursor | Source of silver ions (Ag⁺) | Silver Sulfate (Ag₂SO₄), Silver Nitrate (AgNO₃) |
| Reducing Agent | Reduces Ag⁺ to elemental silver (Ag⁰) | Sodium Borohydride (NaBH₄), Hydrazine Hydrate, Sodium Citrate |
| Stabilizing Agent | Prevents nanoparticle aggregation, controls size | Sodium Dodecyl Sulfate (SDS), Chitosan, Polyvinylpyrrolidone (PVP) |
Theoretical and Computational Chemistry of Silver Ii Sulfate
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the intrinsic characteristics of silver(II) sulfate (B86663) before extensive experimental data was available. acs.orgnih.gov These studies have addressed the fundamental questions of its existence, stability, and potential structural variations.
DFT calculations have been employed to investigate various potential crystal structures, or polymorphs, of silver(II) sulfate. acs.orgnih.gov Initial theoretical work screened numerous starting structural models, leading to the identification of dynamically stable polymorphs. uw.edu.pl
One of the primary polymorphs, known as α-AgSO₄, crystallizes in a triclinic primitive cell and is characterized by planar rectangular AgO₄ units connected by SO₄ tetrahedra to form a three-dimensional network. aip.org More recent research has identified a new high-temperature polymorph, β-AgSO₄, which crystallizes in the monoclinic P2₁/n system and shares structural similarities with copper(II) sulfate (CuSO₄). researchgate.net DFT calculations established the distinct nature of these two polymorphs, indicating very small energy differences between them. researchgate.net The calculations also suggest that the relative stability of the β-polymorph increases with temperature. researchgate.net
Table 1: Comparison of Calculated AgSO₄ Polymorphs
| Polymorph | Crystal System | Space Group | Key Structural Feature | Relative Stability Notes |
|---|---|---|---|---|
| α-AgSO₄ | Triclinic aip.org | C2/c researchgate.net | Planar rectangular AgO₄ units in a 3D network. aip.org | Stable at ambient conditions. Does not undergo pressure-induced phase transitions up to ~30 GPa. researchgate.net |
| β-AgSO₄ | Monoclinic researchgate.net | P2₁/n researchgate.net | Structurally similar to CuSO₄. researchgate.net | DFT calculations show very small energy difference with α-polymorph; stability increases with temperature. researchgate.net |
A key theoretical question was whether a compound with the stoichiometry AgSO₄ would contain genuine divalent silver (Ag²⁺) or if it would be thermodynamically unstable. acs.orgnih.gov Given the rarity of Ag(II) compounds, especially with oxoanions, its stability was not guaranteed. researchgate.netroyalsocietypublishing.org Computational studies using a quantum chemistry DFT approach were undertaken to determine the most stable electronic and structural form. acs.orgnih.gov
The theoretical quest showed that a compound with the nominal stoichiometry AgSO₄ should indeed be a genuine paramagnetic sulfate of divalent silver. acs.orgnih.gov These calculations predicted that the Ag(II) state could be stabilized in the presence of sulfate anions, forming a 3D network of ...Ag−O−S(O₂)−O... connections. acs.orgnih.gov This prediction was significant as it suggested that AgSO₄ would not necessarily follow the path of other silver compounds that tend to exist in mixed-valence states. acs.org
To confirm the stability of the genuine Ag(II)SO₄ form, theoretical studies explicitly analyzed its tendency toward disproportionation. acs.orgnih.gov Two primary alternative electromeric forms were considered:
A mixed-valence Ag(I)/Ag(III) compound, specifically silver(I) disulfatoargentate(III) or Ag(I)[Ag(III)(SO₄)₂]. acs.orgnih.gov This is a known tendency for some silver compounds, such as the binary oxide "AgO" which is actually Ag(I)Ag(III)O₂. acs.org
A silver(I) salt of peroxodisulfate, Ag(I)₂S₂O₈. acs.orgnih.gov
By comparing the total energies of these hypothetical structures against that of the genuine Ag(II)SO₄ within the DFT framework, researchers concluded that the divalent silver formulation is the most stable. acs.orgnih.govuw.edu.pl The calculations demonstrated that neither the disproportionation into Ag(I) and Ag(III) nor the formation of a peroxodisulfate of Ag(I) is energetically favored. acs.orgnih.gov This theoretical work was crucial in establishing the fundamental nature of silver(II) sulfate as a true Ag(II) compound.
Prediction of Genuine Divalent Silver Stabilization in Sulfate Environments
Electronic Structure and Bonding Analysis
The electronic structure of silver(II) sulfate is unique and dictates its magnetic and potential conductive properties. Computational analyses have been vital in elucidating these characteristics.
The pursuit of high-temperature superconductivity in materials other than cuprates has driven interest in divalent silver compounds. aip.orgcornell.eduaps.org A key feature of superconducting cuprates is their two-dimensional electronic structure arising from flat layers of copper oxide. uw.edu.pl
First-principles density functional calculations have been performed to determine the electronic structure and band gap of AgSO₄. aip.org The results indicate that AgSO₄ is a charge-transfer insulator. aip.org The electronic band gap (Eg) has been calculated using methods such as LSDA+U (Local Spin-Density Approximation + Hubbard U correction), which are designed to better account for electron correlation in materials like this. aip.org The calculated band gap varies depending on the specific magnetic configuration (antiferromagnetic vs. ferromagnetic) assumed in the model. aip.org These calculations provide a quantitative measure of its insulating nature.
Table 2: Calculated Electronic Structure Properties of AgSO₄
| Magnetic Configuration | Total Energy Difference (meV/8 f.u.) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|
| AFM1 | 0 | 0.95 | aip.org |
| AFM2 | 2.0 | 0.95 | aip.org |
| FM1 | 100.0 | 0.75 | aip.org |
| FM2 | 102.0 | 0.75 | aip.org |
Table based on LSDA+U calculations with U = 3 eV. AFM refers to antiferromagnetic and FM to ferromagnetic configurations. Total energy difference is relative to the most stable AFM1 configuration. aip.org
Spin Character and Anomalously Strong Antiferromagnetic Interactions
Silver(II) sulfate (AgSO₄) presents a fascinating case study in magnetism due to its unique electronic structure and the resulting magnetic interactions. The silver(II) cation possesses a 4d⁹ electronic configuration, making it a spin-1/2 species that exhibits a free radical character. royalsocietypublishing.orgroyalsocietypublishing.org Theoretical and experimental investigations have established that AgSO₄ is a quasi-one-dimensional antiferromagnet. royalsocietypublishing.orgresearchgate.netaip.org
Density functional theory (DFT) calculations have elucidated the pathway for this strong coupling, identifying it along the [1̅11] diagonal of the triclinic unit cell. aip.org The interaction arises from the superexchange between the 4d(x²-y²) orbitals of adjacent silver atoms, mediated through the O-O edge of the sulfate groups. aip.org A particularly peculiar finding from spin density calculations is that the superexchange pathway effectively bypasses the sulfur atom, instead polarizing the O···O bridge. royalsocietypublishing.orgroyalsocietypublishing.org This is noteworthy because no formal chemical bond exists between these neighboring oxygen atoms of the sulfate anion, indicating that the Ag(II) cation is capable of polarizing the adjacent anion to an extraordinary degree. royalsocietypublishing.org
This strong interaction is also reflected in the distribution of magnetic moments. The calculated absolute magnetic moment on the Ag(II) center is only about 0.42 µB, significantly reduced from what might be expected. royalsocietypublishing.org This reduction is due to a substantial transfer of unpaired electron density (spin polarization) to the surrounding oxygen ligands, which can carry a magnetic moment of up to 0.09 µB. royalsocietypublishing.org This contrasts sharply with copper(II) sulfate, where the magnetic moment on copper is much higher (0.80 µB) and that on oxygen is lower (up to 0.03 µB). royalsocietypublishing.org
| Property | Value | Comparison/Note |
|---|---|---|
| Spin State of Ag(II) | s = 1/2 | Corresponds to a d⁹ electronic configuration. royalsocietypublishing.org |
| Magnetic Ordering | Quasi-One-Dimensional Antiferromagnetic | Coupling is strong along the [1̅11] diagonal. aip.org |
| Superexchange Constant (J) | -18.7 meV | Considered anomalously strong for a three-atom O-S-O superexchange path. royalsocietypublishing.org |
| Calculated Magnetic Moment (Ag) | ~0.42 µB | Significantly lower than 0.80 µB in CuSO₄. royalsocietypublishing.org |
| Calculated Magnetic Moment (O) | up to 0.09 µB | Indicates strong spin polarization from Ag(II) to the ligands. royalsocietypublishing.org |
Core State Binding Energies (Ag(3d₅/₂) States) and Charge Transfer Phenomena
The highly oxidizing nature of the silver(II) cation profoundly influences the electronic structure of AgSO₄, which is evident in its core state binding energies. X-ray photoelectron spectroscopy (XPS) measurements reveal that the binding energy of the Ag 3d₅/₂ core state in AgSO₄ is 370.1 eV. royalsocietypublishing.orguw.edu.pl This value is the highest ever recorded for a silver(II) compound and is more than 2 eV greater than the corresponding value of 368.0 eV for silver(I) sulfate (Ag₂SO₄). royalsocietypublishing.orguw.edu.pl This significant positive shift underscores the powerful electron-withdrawing capacity of the Ag(II) center. uw.edu.pl
This phenomenon is intrinsically linked to charge transfer processes within the material. Computational studies classify AgSO₄ as a charge-transfer insulator. aip.org In such materials, the electronic band gap is defined by excitations that involve the movement of an electron from a ligand-based orbital to a metal-based orbital. aip.orglibretexts.org For AgSO₄, these excitations primarily consist of electron transfers from the oxygen 2p orbitals to the silver 4d orbitals. aip.org
The unusually high binding energy of the Ag 3d₅/₂ core level is a direct consequence of the substantial hole transfer from the Ag(II) 4d shell. royalsocietypublishing.org This "reactive hole" is not confined to the metal's valence shell but is extensively shared with the valence and even the core states of the neighboring ligand atoms, as well as being transferred to the core states of the silver atom itself. royalsocietypublishing.org This extensive mixing of metal and ligand valence orbitals is a characteristic feature of Ag(II) compounds, distinguishing them from their Ag(I) counterparts and contributing to their unique physicochemical properties. royalsocietypublishing.org
| Compound | Silver Oxidation State | Ag 3d₅/₂ Binding Energy (eV) |
|---|---|---|
| Silver(II) Sulfate (AgSO₄) | +2 | 370.1 uw.edu.pl |
| Silver(I) Sulfate (Ag₂SO₄) | +1 | 368.0 uw.edu.pl |
| Metallic Silver (Ag) | 0 | 368.3 |
Vibrational Stability and Phonon Dispersion Calculations
The structural and vibrational properties of silver(II) sulfate have been thoroughly investigated using theoretical methods. Quantum mechanical calculations based on density functional theory (DFT) have been employed to assess the stability of various potential crystal structures (polymorphs) and electromeric forms of AgSO₄. uw.edu.placs.orgnih.gov These studies consistently predict that the genuine Ag(II)SO₄ formulation is dynamically stable. uw.edu.placs.orgnih.gov
The vibrational stability is confirmed through the calculation of phonon dispersion curves and the phonon density of states (DOS). uw.edu.pl These calculations, often performed using the projector-augmented wave (PAW) method as implemented in software packages like VASP, model the collective atomic vibrations of the crystal lattice. uw.edu.pl For AgSO₄, calculations have shown that the Local Density Approximation (LDA) provides a better reproduction of experimental unit cell parameters and phonon frequencies compared to the Generalized Gradient Approximation (GGA). uw.edu.pl
The theoretical phonon dispersion for AgSO₄ shows no imaginary frequencies across the Brillouin zone, which is the definitive criterion for lattice dynamical stability. uw.edu.pl A minor softening observed in an acoustic mode in one study was identified as a numerical artifact rather than a true instability. uw.edu.pl The calculated phonon spectrum is composed of distinct branches that can be assigned to specific vibrational modes:
S–O stretching modes: Occurring at the highest frequencies (e.g., 944–1076 cm⁻¹).
O–S–O deformation modes: Found in the intermediate frequency range (e.g., 389–616 cm⁻¹).
Lattice and Ag–O stretching modes: Located at lower frequencies (e.g., 155–360 cm⁻¹), with significant contributions from the motion of silver atoms. uw.edu.pl
These computational analyses provide a fundamental understanding of the lattice dynamics and confirm the thermodynamic viability of the AgSO₄ structure from a vibrational standpoint.
| Vibrational Mode Type | Calculated Frequency Range (cm⁻¹) |
|---|---|
| S–O Stretching | 1076–944 uw.edu.pl |
| O–S–O Deformation | 616–389 uw.edu.pl |
| Lattice and Ag–O Stretching | 360–155 uw.edu.pl |
| Acoustic Branches | ~0 uw.edu.pl |
Electrochemical Behavior and Applications of Silver Ii Sulfate Systems
Reference Electrode Development and Performance
The silver/silver sulfate (B86663) electrode (Ag/Ag₂SO₄) has emerged as a crucial tool in electrochemistry, particularly for applications where chloride contamination is a concern. Its development has provided a stable and reliable alternative to traditional chloride-based reference electrodes in various aqueous sulfate media.
The Ag/Ag₂SO₄ reference electrode is fundamentally composed of a silver element in contact with its sparingly soluble salt, silver sulfate, immersed in a sulfate-containing electrolyte. researchgate.netias.ac.in This electrode system is particularly valuable for use in chloride-free electrochemical systems. researchgate.net The electrodes can be prepared through methods such as the galvanostatic oxidation of a silver wire in a sulfate solution or by electrochemically sulphating a silver wire in sulfuric acid. chemrxiv.orgnih.gov For instance, one method involves the electrochemical sulphation of a silver wire for 60 seconds in 0.1 M H₂SO₄ at 5 V against a carbon rod. chemrxiv.orgnih.gov The electrode operates based on the reversible half-cell reaction:
Ag₂SO₄(s) + 2e⁻ ⇌ 2Ag(s) + SO₄²⁻(aq)
These electrodes have been successfully utilized in the study of advanced aqueous supercapacitors and lead-acid batteries. researchgate.netresearchgate.net Commercially available Ag/Ag₂SO₄ reference electrodes often consist of Ag₂SO₄-deposited silver wires inserted into battery or capacitor cells. researchgate.net They are also available in designs such as 3D-printed micro-reference electrodes, which can be filled with a saturated potassium sulfate solution. chemrxiv.orgnih.gov
A critical aspect of a reference electrode is its potential stability over time and its response to temperature variations. Studies have shown that the Ag/Ag₂SO₄ electrode exhibits excellent potential stability, with insignificant potential drift and a low temperature coefficient, making it suitable for precise electrochemical measurements. researchgate.netias.ac.inresearchgate.netias.ac.in In two-hour open-circuit measurements, the electrode demonstrated remarkable potential stability. researchgate.net Long-term stability tests over 120 hours have also been conducted, showing reliable performance. chemrxiv.org While generally stable, some studies note that the potential of the Ag/Ag₂SO₄ electrode has lower stability at elevated temperatures compared to other systems at room temperature. nih.gov
Table 1: Potential Stability of Ag/Ag₂SO₄ Reference Electrodes
| Parameter | Finding | Source(s) |
| Potential Drift | Insignificant over short-term (2-hour) and long-term measurements. researchgate.net | researchgate.netias.ac.inias.ac.in |
| Temperature Coefficient | Reported as insignificant in several studies. researchgate.netias.ac.inias.ac.in | researchgate.netias.ac.inias.ac.in |
| Long-Term Stability (120h) | Potential shift over time (dE/dt) is less than 1.5 mV h⁻¹. nih.gov | nih.gov |
| Reproducibility | The electrode potential is reproducible and stable. researchgate.net | researchgate.net |
The primary advantage of the Ag/Ag₂SO₄ electrode over the more common silver/silver chloride (Ag/AgCl) electrode is the avoidance of chloride ion (Cl⁻) contamination in the electrolyte. researchgate.netias.ac.inias.ac.in Chloride ions can undergo oxidation at potentials lower than that of water or other oxygen-containing anions like sulfate (SO₄²⁻) or nitrate (B79036) (NO₃⁻), which can interfere with the electrochemical analysis of the system under study. researchgate.netias.ac.inias.ac.in This makes the Ag/Ag₂SO₄ electrode a superior choice for high-voltage supercapacitor research and other chloride-sensitive applications. researchgate.net
In terms of potential, the Ag/Ag₂SO₄ electrode is situated at a different point on the electrochemical scale. Its potential is approximately +0.137 V relative to a standard Ag/AgCl electrode. ias.ac.in It also has a reproducible and stable electrode potential that is 38.4 mV more positive than that of the mercury/mercurous sulfate (Hg/Hg₂SO₄) couple. researchgate.net
Table 2: Comparative Performance of Reference Electrodes in 0.1 M H₂SO₄
| Reference Electrode | Potential vs. SHE (V) | Key Characteristics | Source(s) |
| Ag/Ag₂SO₄ | ~ +0.65 V (Varies) | Chloride-free, suitable for sulfate media, good stability. researchgate.netchemrxiv.org | researchgate.netias.ac.inchemrxiv.org |
| Ag/AgCl (Commercial) | ~ +0.22 V (Varies with KCl conc.) | Most common, stable, but introduces Cl⁻ ions. chemrxiv.org | chemrxiv.org |
| Cu/CuSO₄ | ~ +0.34 V | Often used in industrial applications, introduces Cu²⁺ ions. chemrxiv.org | chemrxiv.org |
Note: The potential values are approximate and can vary based on the specific construction and electrolyte concentration. The values in the table are derived from graphical data presented in the cited source for comparison purposes. chemrxiv.org
Potential Stability and Temperature Coefficient Studies
Anodic Polarization and Oxidation Mechanisms
Anodic polarization studies of silver in sulfate-containing media reveal complex electrochemical processes, including the oxidation of the metal and the formation of a passivating surface layer.
When a silver electrode is subjected to anodic polarization in a sulfate medium, an oxidation process occurs. orientjchem.orgorientjchem.org Cyclic voltammetry studies in sodium sulfate and sulfuric acid solutions show a distinct anodic peak corresponding to the oxidation of silver. orientjchem.orgorientjchem.org The reaction involves the formation of silver ions (Ag⁺), which can then react with sulfate ions in the electrolyte. ampp.org The rate of this electrochemical reaction is influenced by factors such as the concentration of the sulfate solution and the potential sweep rate. orientjchem.orgorientjchem.org For instance, the height of the oxidation current peak initially increases with the concentration of sodium sulfate before decreasing at higher concentrations. orientjchem.orgresearchgate.net
In concentrated sulfuric acid, the electrooxidation of silver(I) to silver(II) has been observed. acs.orguw.edu.pl This process is a quasi-reversible, one-electron transfer that is followed by a chemical reaction, likely the oxidation of HSO₄⁻ anions by the newly formed Ag(II) species. acs.orguw.edu.pl The apparent activation energy for the silver oxidation reaction in sulfuric acid has been calculated as 10.06 kJ/mole, suggesting the process occurs in a diffusion-controlled regime. orientjchem.org
A key feature of the anodic polarization of silver in sulfate media is the formation of a passive film of silver sulfate on the electrode surface. orientjchem.orgdokumen.pub This passivation is responsible for the decrease in current magnitude observed after the initial oxidation peak in potentiodynamic polarization curves. orientjchem.org This layer, which protects the metal from further extensive oxidation, is believed to have a porous structure. dokumen.pub
The formation of the passive film is a result of the reaction between silver ions produced during oxidation and sulfate ions from the electrolyte, leading to the precipitation of insoluble silver sulfate. ampp.org Studies in neutral and weakly acidic sulfate media have confirmed that silver passivation is attributable to this Ag₂SO₄ layer. orientjchem.orgdokumen.pub
During the reverse cathodic potential sweep, a reduction process occurs where the silver sulfate and any silver oxides formed are regenerated back to metallic silver. orientjchem.orgorientjchem.org This regeneration is indicated by cathodic peaks in the cyclic voltammogram. orientjchem.org
Electrocatalytic Mechanisms Involving Silver(II) Species in Oxidative Processes
The Ag(II) cation is characterized by its powerful oxidizing capabilities, a feature that makes it a subject of significant interest in electrocatalytic applications. royalsocietypublishing.org As a spin-1/2 species, the Ag(II) ion possesses a free radical character, which contributes to its high reactivity. royalsocietypublishing.org The standard redox potential for the Ag(II)/Ag(I) pair is approximately +1.98 V versus the normal hydrogen electrode (NHE), indicating its strong tendency to undergo reduction and, consequently, act as a potent oxidizing agent. royalsocietypublishing.org This potential can be further increased in highly acidic media, such as oleum. royalsocietypublishing.org
The electrocatalytic activity of silver(II) species is often harnessed in indirect oxidation processes. In this mechanism, the catalyst is first electrochemically oxidized from a lower valence state (Ag(I)) to a higher valence state (Ag(II)) at the anode. nih.gov This highly reactive Ag(II) intermediate then chemically oxidizes the organic substrate, after which it is regenerated in its lower valence state. nih.gov
A notable example of this is the electrocatalytic functionalization of methane (B114726) (CH₄). researchgate.netescholarship.org Research has demonstrated that an Ag(II) metalloradical can mediate the oxidation of methane to methyl hydrogen sulfate in concentrated sulfuric acid at ambient temperature and pressure. researchgate.netescholarship.org Mechanistic studies suggest that this process occurs with a remarkably low activation energy of 13.1 kcal mol⁻¹. researchgate.net The Ag(II) species, generated electrochemically, is capable of activating the strong C-H bond in methane, initiating the conversion to the desired product. researchgate.net
The strong oxidizing power of Ag(II) is also evident in its influence on adjacent atoms. In the compound AgSO₄, the Ag(II) cation can polarize the sulfate anion so intensely that it induces fractional bonding between oxygen atoms that are not otherwise bonded. royalsocietypublishing.org This ability to influence the electronic structure of neighboring species is a key aspect of its catalytic mechanism. While not always the primary catalyst, silver species can also be used to modify other catalysts, such as platinum, to enhance their activity in alcohol oxidation reactions through a bifunctional effect. nii.ac.jp
| Redox System | Standard Redox Potential (E⁰) vs. NHE | Environment |
| Ag(II) / Ag(I) | ~ +1.98 V | Aqueous royalsocietypublishing.org |
| Ag(II) / Ag(I) | Up to +2.90 V | 30% Oleum (H₂SO₄+SO₃) royalsocietypublishing.org |
Electrochemical Synthesis and Material Deposition Applications
Role in Electroplating Processes and Electrolytic Solution Preparation
In the context of electroplating and the preparation of electrolytic solutions for silver deposition, it is crucial to distinguish between silver(I) sulfate (Ag₂SO₄) and silver(II) sulfate (AgSO₄). The compound overwhelmingly used for these applications is silver(I) sulfate. goldsrefining.comatamanchemicals.com
Electrolytic solutions for silver refining or plating require a stable source of silver ions (Ag⁺) that can migrate to the cathode and be reduced to silver metal (Ag). goldsrefining.comscribd.comchemguide.co.uk Silver(I) sulfate is used to prepare these electrolytes, often in conjunction with other additives, providing the necessary Ag⁺ ions for the process. goldsrefining.comatamanchemicals.com The fundamental process involves dissolving an impure silver anode into the electrolyte and selectively depositing pure silver onto the cathode. goldsrefining.com
Conversely, silver(II) sulfate (AgSO₄) is generally not used for electroplating or the preparation of standard electrolytic deposition baths. Its role is primarily understood through its synthesis rather than its application as an electrolyte source for plating. The reasons for its unsuitability in this role are its chemical properties:
High Oxidizing Power : As detailed previously, Ag(II) has a very high redox potential (~+1.98 V). royalsocietypublishing.org In an aqueous solution, it is a much stronger oxidant than water. This means it would readily oxidize water to produce oxygen and ozone rather than remaining stable in the solution for plating purposes. royalsocietypublishing.org
Instability : The Ag(II) ion is highly reactive and would not persist in a typical plating bath, making a controlled and efficient deposition of metallic silver onto a cathode unfeasible. royalsocietypublishing.org
The electrochemical context for silver(II) sulfate is its own synthesis. It can be produced via electrosynthesis at highly anodic potentials. researchgate.net For instance, AgSO₄ can be synthesized by the electrolysis of a silver(I) bisulfate (AgHSO₄) solution in concentrated (96%) sulfuric acid. researchgate.net In this process, the Ag(I) is oxidized to Ag(II) at the anode under conditions of high potential, leading to the precipitation of AgSO₄ from the saturated solution. researchgate.net Therefore, silver(II) sulfate is a product of high-potential electrolysis, not a precursor material for conventional silver electroplating. researchgate.net
| Compound | Formula | Typical Role in Electrolysis |
| Silver(I) Sulfate | Ag₂SO₄ | Source of Ag⁺ ions for electrolytic solutions in silver plating and refining. goldsrefining.comatamanchemicals.com |
| Silver(II) Sulfate | AgSO₄ | Product of high-potential electrosynthesis; generally unsuitable for plating baths due to high reactivity. royalsocietypublishing.orgresearchgate.net |
Catalytic Applications and Reaction Mechanisms Involving Silver Ii Sulfate
Oxidation Catalysis
The catalytic activity of silver sulfates in oxidation reactions varies significantly based on the oxidation state of the silver ion. While silver compounds are generally recognized for their catalytic properties in oxidation, silver(II) sulfate (B86663) and silver(I) sulfate play different roles in specific chemical processes.
Silver(II) sulfate (AgSO₄) is a rare but powerful chemical compound distinguished by the extremely strong oxidizing nature of the Ag(II) species. uw.edu.pl Unlike its more common Ag(I) counterpart, Ag(II) sulfate often functions as a potent one-electron oxidizer rather than a traditional catalyst that is regenerated in a cycle. uw.edu.pl The standard redox potential for the Ag(II)/Ag(I) couple is nearly +2.0 V, making it capable of oxidizing a wide range of substances. uw.edu.pl
Research has shown that AgSO₄ can initiate certain organic reactions by acting as a very strong one-electron oxidizer. rsc.org For example, in Diels-Alder reactions, it can oxidize dienes to form radical cationic intermediates, which then react more readily with dienophiles compared to their neutral forms. rsc.org This powerful oxidizing ability is linked to its electronic structure; X-ray photoelectron spectroscopy (XPS) studies show that AgSO₄ has the largest Ag 3d₅/₂ binding energy ever measured for a silver(II) compound, a feature attributed to the super-strongly oxidizing character of Ag(II) in a sulfate environment. uw.edu.pl The stable form of Ag(II) for these applications is often generated through the electrochemical oxidation of Ag(I) in concentrated sulfuric acid. uw.edu.pl
Silver(I) sulfate (Ag₂SO₄) serves as an effective catalyst for the oxidation of straight-chain organic compounds, which are often resistant to oxidation. taylorandfrancis.com Its catalytic function is particularly notable when used in a solution of concentrated sulfuric acid. taylorandfrancis.com In this application, Ag₂SO₄ facilitates the breakdown of long aliphatic chains, a task that can be challenging for many oxidizing agents alone. taylorandfrancis.com A standard preparation for this catalytic solution involves dissolving approximately 22 grams of Ag₂SO₄ in a 9-pound bottle of concentrated sulfuric acid, which is then stirred for one to two days to ensure complete dissolution. taylorandfrancis.com
In analytical chemistry, silver(I) sulfate (Ag₂SO₄) is a crucial and widely used catalyst in the standard method for determining Chemical Oxygen Demand (COD). researchgate.netsemanticscholar.org The COD test quantifies the amount of oxidizable pollutants in water by measuring the oxygen equivalent of the organic matter that can be oxidized by a strong chemical oxidant. researchgate.net
The role of Ag₂SO₄ is to accelerate the oxidation of organic substances by a boiling mixture of potassium dichromate and sulfuric acid. researchgate.netsemanticscholar.org It is considered the best general catalyst for this purpose, demonstrating high efficiency in oxidizing a broad range of organic materials, including those that are otherwise difficult to break down. researchgate.net Studies have evaluated its effectiveness compared to other potential catalysts and have found it to be superior for general COD determinations. researchgate.net Research has also focused on optimizing the concentration of the silver sulfate catalyst to achieve reliable results while minimizing reagent use. researchgate.net
The following table presents data on the oxidation of various organic compounds using different catalysts in COD analysis, highlighting the efficiency of silver sulfate.
Table 1: Comparative Oxidation Efficiency of Catalysts in COD Determination Data derived from studies on high-level COD determinations.
| Compound | Catalyst | % Oxidation |
| Acetic Acid | Silver Sulfate (15 ml solution) | 92% |
| Acetic Acid | Silver Sulfate (70 ml solution) | 99% |
| Toluene | Silver Sulfate | 38.1% |
| Toluene | Ferric Oxide | 70.5% |
| Benzene | Silver Sulfate | 37.6% |
| Benzene | Aluminum Sulfate | 38.7% |
| Oleic Acid | Silver Sulfate | 32.2% |
| Source: researchgate.net |
Catalysis of Straight-Chain Organic Compound Oxidation
Environmental Catalysis
In the field of environmental catalysis, silver(I) sulfate-based catalysts are investigated for their potential in controlling harmful emissions, particularly soot from diesel engines.
Catalysts composed of silver(I) sulfate supported on alumina (B75360) (Ag₂SO₄/Al₂O₃) have demonstrated high activity for the oxidation of soot, a major component of diesel exhaust. researchgate.net This activity is especially pronounced under "loose contact" conditions, which mimic the interaction between the catalyst and soot particles in a real-world diesel particulate filter. researchgate.net
A proposed mechanism for this high activity involves the physical state of the catalyst at operating temperatures. High-temperature X-ray diffraction studies suggest that a portion of the Ag₂SO₄ on the alumina support melts at temperatures above 400°C. researchgate.net This molten phase creates improved, intimate contact between the catalyst and the soot particles, thereby accelerating the oxidation reaction. researchgate.net The efficiency of soot oxidation catalysts is often measured by characteristic temperatures at which certain percentages of soot are converted (e.g., T₁₀, T₅₀, T₉₀).
The table below shows characteristic temperatures for soot oxidation over various manganese-based catalysts, providing a context for evaluating catalytic performance.
Table 2: Characteristic Temperatures for Soot Oxidation over Various Mn-Based Catalysts Reaction Conditions: 500 ppm NO / 10% O₂ / N₂.
| Catalyst | T₁₀ (°C) | T₅₀ (°C) | T₉₀ (°C) |
| MnOₓ | 340 | 416 | 461 |
| Ce-MnOₓ | 324 | 390 | 433 |
| Sm-MnOₓ | 332 | 409 | 457 |
| Sm-Ce-MnOₓ | 306 | 391 | 435 |
| Source: mdpi.com |
A significant advantage of silver(I) sulfate-based catalysts in environmental applications is their notable resistance to sulfur poisoning. researchgate.net Diesel fuel contains sulfur, which, upon combustion, forms sulfur oxides (SOx). These compounds can react with many catalysts, leading to the formation of inactive metal sulfates and causing deactivation. researchgate.net
However, the Ag₂SO₄/Al₂O₃ catalyst is reportedly hardly affected by sulfur poisoning and can maintain its high soot oxidation activity even after treatment with sulfur compounds. researchgate.net This contrasts sharply with many other catalyst formulations, such as ceria-based mixed oxides, which exhibit poor sulfur resistance. For example, a MnOₓ-CeO₂-Al₂O₃ catalyst saw its T₅₀ (temperature for 50% soot conversion) increase from 437°C to 534°C after sulfation, indicating severe deactivation. researchgate.net The intrinsic stability of silver sulfate in a sulfur-rich environment makes it a promising candidate for durable diesel emission control systems. researchgate.netresearcher.lifespring8.or.jpsemanticscholar.org
Catalytic Mechanisms in NOx Reduction (e.g., H₂-assisted C₃H₆-Selective Catalytic Reduction)
Silver-based catalysts, particularly those supported on alumina (Ag/Al₂O₃), are recognized for their high efficiency in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) using hydrocarbons (HC-SCR), such as propene (C₃H₆). The addition of hydrogen (H₂) significantly enhances the catalytic activity, a phenomenon known as H₂-assisted SCR.
While direct catalytic data for solid silver(II) sulfate is scarce, studies on alumina-supported silver sulfate provide insight into its potential role. Catalysts prepared using silver sulfate as a precursor have demonstrated robust performance. For instance, a 2% Ag₂SO₄/Al₂O₃ catalyst has shown excellent deNOx performance in H₂-assisted C₃H₆-SCR, maintaining high efficiency in the temperature range of 350–550 °C, even in the presence of water vapor acs.orgnih.gov.
The catalytic mechanism in H₂-assisted SCR over silver/alumina catalysts is complex. It is generally accepted that silver is essential for the dissociation of H₂, which in turn promotes the reduction of NOx . The presence of SO₂ in the feed stream can lead to the formation of stable sulfate species on the catalyst surface, which can inhibit NOx reduction by blocking active sites acs.orgnih.govcjcatal.com. However, some studies have suggested that the formation of silver sulfate on the catalyst under certain conditions might even be beneficial for the SCR reaction with specific reductants . The deactivation by sulfur compounds can sometimes be reversible, with the catalyst regaining activity after the removal of SO₂ from the feed acs.org.
Table 1: Performance of Silver Sulfate-based Catalysts in H₂-assisted C₃H₆-SCR of NOx acs.orgnih.gov
| Catalyst | Silver Loading (wt%) | Temperature Range for >95% NOx Conversion (°C) | Effect of Water Vapor |
| 2% Ag₂SO₄/Al₂O₃ | 2 | 350–550 | Maintained excellent performance |
| 3% Ag₂SO₄/Al₂O₃ | 3 | 300–500 | Maintained high efficiency |
| 5% Ag₂SO₄/Al₂O₃ | 5 | 300–500 | Maintained high efficiency |
Note: The data presented is for catalysts prepared from a silver(I) sulfate precursor.
Heterogeneous Catalysis with Silver Sulfate Clusters
Silver compounds can act as effective Lewis acid catalysts in various organic transformations. The focus here is on heterogeneous catalysis using silver sulfate clusters, which allows for easier catalyst recovery and recycling.
Research has demonstrated the efficacy of a novel inorganic-organic hybrid solid containing nonanuclear silver sulfate clusters as a highly active and recyclable Lewis acid catalyst. acs.orgresearchgate.net This framework, which contains nine distinct silver ions, has shown quantitative transformation in several key organic reactions. acs.orgresearchgate.net The Lewis acidic nature of the coordinatively unsaturated silver centers is believed to be the driving force behind this catalytic activity researchgate.net.
Cyanosilylation: This reaction involves the addition of a silyl (B83357) cyanide to an aldehyde or ketone to form a cyanohydrin ether. The silver sulfate cluster catalyst activates the carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the cyano group. This catalytic system has been shown to be effective for a range of aldehydes acs.orgresearchgate.net.
Ketalization: The protection of carbonyl groups through ketalization is a fundamental transformation in organic synthesis. The silver sulfate cluster framework catalyzes the reaction between ketones and alcohols to form the corresponding ketals. The reaction mechanism involves the Lewis acidic silver centers activating the ketone's carbonyl group for nucleophilic attack by the alcohol acs.orgresearchgate.netresearchgate.net.
Esterification: This process typically involves the reaction of a carboxylic acid with an alcohol. The silver sulfate cluster catalyst can facilitate this transformation, likely by activating the carboxylic acid. Polyaniline salts of sulfuric acid have also been noted as effective catalysts for esterification, highlighting the role of the sulfate moiety in this type of catalysis .
The performance of the nonanuclear silver sulfate hybrid cluster in these reactions is summarized below.
Table 2: Catalytic Performance of a Nonanuclear Silver Sulfate Hybrid Cluster in Organic Transformations acs.orgresearchgate.net
| Reaction | Substrate Example | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Cyanosilylation | Benzaldehyde | Mandelonitrile trimethylsilyl (B98337) ether | 1 | 12 | >99 |
| Ketalization | Acetone | 2,2-Dimethoxypropane | 1 | 6 | >99 |
| Esterification | Acetic Acid with n-Butanol | n-Butyl acetate | 1 | 24 | >99 |
Note: The catalyst described is a complex hybrid framework containing silver(I) sulfate clusters, not simple silver(II) sulfate.
Advanced Materials Science and Engineering Research with Silver Ii Sulfate
Integration into Polymer and Composite Systems
The incorporation of silver sulfate (B86663) into plastics is a method used to create advanced composite materials. google.com These materials are often developed for specialized applications where the properties of the silver compound can be leveraged. For instance, silver sulfate can act as a source of silver ions, which are known for their antimicrobial properties, making these composites potentially useful in applications requiring resistance to microbial growth. google.com
Research has explored the use of silver sulfate as a dopant in polymer films. One study investigated the effects of doping a polyvinyl alcohol (PVA) matrix with 5% silver sulfate (Ag₂SO₄). sryahwapublications.com The composite films were prepared using a solution casting technique, a common method for creating polymer composites. sryahwapublications.com This method allows for the even dispersion of the filler within the polymer matrix, which is crucial for achieving consistent material properties. sryahwapublications.com The primary goal of such research is often to enhance specific characteristics of the host polymer, such as its thermal stability. sryahwapublications.com
Table 1: Preparation of Silver Sulfate-Doped Polymer Composite Film An interactive table detailing the components and method for creating a PVA-Ag₂SO₄ composite film.
| Parameter | Description | Details | Source |
|---|---|---|---|
| Polymer Matrix | The base polymer used for the composite. | Polyvinyl Alcohol (PVA) | sryahwapublications.com |
| Filler Material | The additive integrated into the polymer matrix. | Silver Sulfate (Ag₂SO₄) | sryahwapublications.com |
| Filler Concentration | The weight percentage of the filler in the composite. | 5% | sryahwapublications.com |
| Preparation Method | The technique used to create the composite film. | Solution Casting Technique | sryahwapublications.com |
A key area of investigation for polymer composites is their thermal stability, which refers to the material's ability to resist degradation at elevated temperatures. specialchem.com High temperatures can cause polymers to break down, leading to discoloration, brittleness, and a loss of mechanical strength. specialchem.com The addition of fillers like silver sulfate can alter the thermal degradation pathways of the polymer. sryahwapublications.com
Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal stability of these materials by measuring changes in mass as a function of temperature. sryahwapublications.com In a study on polyvinyl alcohol (PVA) composites doped with silver sulfate, TGA was used to characterize the material's decomposition process. sryahwapublications.com The analysis revealed a multi-stage decomposition for the PVA-Ag₂SO₄ composite. sryahwapublications.com A notable finding was that while the addition of silver sulfate did not significantly increase the initial decomposition temperature, it did alter the degradation pattern, particularly at temperatures above 300°C, leading to a slower degradation process compared to pure PVA. sryahwapublications.com
Table 2: Thermal Decomposition Stages of PVA-Ag₂SO₄ Composite An interactive table summarizing the TGA findings for a PVA film doped with 5% silver sulfate.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Observation | Source |
|---|---|---|---|---|
| Stage 1 | ~100°C | ~5.50% | Initial weight loss, likely due to the loss of absorbed water. | sryahwapublications.com |
| Stage 2 | 210°C - 300°C | ~43.67% | Rapid and continuous degradation of the polymer. | sryahwapublications.com |
| Stage 3 | 405°C - 515°C | ~17.81% | Gradual and slower weight loss. | sryahwapublications.com |
Discoloration, often appearing as yellowing, is another common issue in polymers exposed to heat, typically caused by thermal oxidation. specialchem.com While the specific effects of silver sulfate on discoloration are a complex area of study, the choice of additives is critical in mitigating such undesirable changes in the final product. google.comspecialchem.com
Development of Silver Sulfate-Containing Plastic Composite Materials
Surface Engineering and Coatings
In the field of surface engineering, silver sulfate is explored for its potential to enhance the durability and functionality of surface coatings. leapchem.com Its properties are particularly relevant for applications requiring protection against environmental degradation, such as corrosion. leapchem.com
Silver sulfate is used in the formulation of anti-corrosion coatings designed to protect metallic substrates and extend the service life of machinery and equipment. leapchem.com The protective mechanism often involves a synergistic effect between the silver compound and other components of the coating system.
One innovative approach involves using silver sulfate to create a "capping" system for smart nanocarriers used in protective coatings. cnr.itacs.org In a specific study, mesoporous silica (B1680970) nanoparticles (MSNs) were loaded with a corrosion inhibitor, benzotriazole (B28993) (BTA), and then capped with a silver-based layer derived from a silver sulfate solution. cnr.it These engineered nanoparticles (referred to as MSN-BTA-Ag) were then embedded into an acrylic resin to form a "smart" coating. cnr.itacs.org
This smart coating provides a twofold protective mechanism:
On-Demand Inhibitor Release: The silver-based cap helps to control the release of the encapsulated corrosion inhibitor (BTA). cnr.it
Chloride Ion Sequestration: The coating is designed to capture corrosive chloride ions from the environment, preventing them from reaching the metal surface. cnr.it
Accelerated corrosion tests on iron substrates demonstrated that the acrylic coating containing the MSN-BTA-Ag system offered significantly enhanced protection against corrosion in both acidic and alkaline environments compared to coatings with free, unencapsulated inhibitor. cnr.itacs.org
Table 3: Components of an Advanced Anti-Corrosion Coating System An interactive table outlining the components of a smart coating using silver sulfate.
| Component | Material/Compound | Function | Source |
|---|---|---|---|
| Substrate | Iron Disks | The metal surface requiring protection. | cnr.itacs.org |
| Coating Matrix | Acrylic Resin | The base polymer that forms the coating film. | cnr.itacs.org |
| Nanocarrier | Mesoporous Silica Nanoparticles (MSNs) | Porous particles that hold the corrosion inhibitor. | cnr.it |
| Corrosion Inhibitor | Benzotriazole (BTA) | An agent that is released to prevent corrosion. | cnr.it |
| Capping Agent Source | Silver(I) Sulfate (Ag₂SO₄) | Used to form a silver-based cap on the nanocarriers. | cnr.it |
Environmental Remediation Research Involving Silver Ii Sulfate
Transformation Pathways of Silver Nanoparticles to Silver Sulfide (B99878) in Wastewater Treatment Plants
Silver nanoparticles (AgNPs), used in numerous consumer products, inevitably enter wastewater systems where they undergo significant chemical transformations. elion.co.innih.gov Research indicates that the primary transformation pathway for AgNPs in the conditions typical of wastewater treatment plants (WWTPs) is sulfidation, leading to the formation of silver sulfide (Ag₂S), rather than silver sulfate (B86663). nih.govethz.ch This process is critical as it significantly alters the bioavailability and potential toxicity of the silver. ethz.ch
The transformation process can be understood through two main routes: a direct and an indirect pathway. nih.gov
Direct Pathway (Solid-Fluid Reaction): In this route, the metallic silver (Ag⁰) of the nanoparticle reacts directly with dissolved sulfide species (like H₂S or HS⁻) present in the water, converting the particle surface to silver sulfide. nih.gov
Indirect Pathway (Dissolution-Precipitation): This pathway involves the oxidative dissolution of the AgNP, which releases silver ions (Ag⁺) into the aqueous environment. nih.gov These ions then react with available sulfide ions to precipitate as silver sulfide (Ag₂S). nih.gov
The anaerobic (low-oxygen) zones within wastewater treatment facilities provide an ideal environment for sulfidation, as anaerobic bacteria produce the necessary sulfide compounds. researchgate.netacs.org Studies have confirmed that AgNPs are almost entirely converted to Ag₂S during their transit through these plants. researchgate.netacs.org One field study measured the initial sulfidation rate in the anaerobic zones of a full-scale WWTP to be approximately 11–14 nanometers of silver converted to silver sulfide per day. researchgate.netacs.orgnih.gov This rapid conversion means that the form of silver that ultimately enters the environment via sewage sludge is predominantly silver sulfide. researchgate.net
While sulfidation is the dominant process, other transformations can occur. In some conditions, particularly during advanced treatment processes like ozonation, the formed silver sulfide can be oxidized to species such as silver sulfate (Ag₂SO₄), subsequently dissolving and reprecipitating as other forms like silver chloride (AgCl) depending on the water chemistry. ethz.ch However, under standard wastewater treatment conditions, silver sulfide is the most stable and prevalent end product. nih.govoup.com
Interactive Data Table: Key Transformation Products of Silver Nanoparticles in Wastewater
| Initial Material | Key Transformation Process | Primary Product | Influencing Factors |
| Silver Nanoparticles (AgNPs) | Sulfidation | Silver Sulfide (Ag₂S) | Anaerobic conditions, presence of sulfides (H₂S, HS⁻), microbial activity. researchgate.netacs.org |
| Silver Nanoparticles (AgNPs) | Oxidative Dissolution | Silver Ions (Ag⁺) | Presence of oxygen and other oxidizing agents. nih.gov |
| Silver Sulfide (Ag₂S) | Oxidation (e.g., during ozonation) | Silver Sulfate (Ag₂SO₄), then Silver Chloride (AgCl) | High ozone concentration, presence of chloride ions. ethz.ch |
Chemical Mechanisms of Pathogen Reduction in Water Purification Processes
The potent antimicrobial activity of silver is primarily driven by the action of silver ions (Ag⁺), which can be released from metallic silver nanoparticles or silver-based compounds. macsenlab.com These ions employ a multi-pronged attack to inactivate a broad spectrum of pathogens, including bacteria and viruses. mdpi.com The mechanisms are chemical in nature and disrupt critical life-sustaining functions of the microorganisms.
The primary mechanisms of pathogen reduction are:
Cell Membrane and Wall Disruption: Silver ions, being positively charged, are electrostatically attracted to the negatively charged components of bacterial cell membranes and walls. nih.govtouro.edu This interaction increases the permeability of the membrane, causing a leakage of vital intracellular components, such as potassium ions, and disrupting the membrane's structural integrity, which can lead to cell lysis. mdpi.comnih.gov
Inactivation of Proteins and Enzymes: Silver ions have a high affinity for sulfur-containing groups, particularly the thiol (-SH) groups found in amino acids like cysteine. nih.govnih.gov By binding to these groups in essential proteins and enzymes, silver ions denature the proteins, disrupting their structure and function. mdpi.comnih.gov This can halt critical metabolic processes, such as cellular respiration, by deactivating respiratory enzymes and interrupting the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govcleanroomtechnology.com
Interference with DNA Replication: Silver ions can penetrate the cell and interact with the nucleic acids, DNA and RNA. nih.govcleanroomtechnology.com They bind to the nitrogen-containing bases in the DNA structure, which can lead to the condensation of the DNA molecule. cleanroomtechnology.com This structural change prevents the DNA from unwinding, a necessary step for replication, thereby inhibiting cell division and reproduction. nih.govcleanroomtechnology.com
Generation of Reactive Oxygen Species (ROS): Silver ions can catalyze the production of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). cleanroomtechnology.com This induces a state of oxidative stress within the cell, leading to widespread damage to vital cellular components including proteins, lipids, and DNA, ultimately contributing to cell death. mdpi.commdpi.com
Interactive Data Table: Summary of Silver's Antimicrobial Mechanisms
| Mechanism | Target | Effect on Pathogen |
| Cell Membrane Disruption | Phospholipid bilayer and cell wall components | Increased permeability, leakage of cytoplasmic contents, cell lysis. mdpi.comnih.gov |
| Protein & Enzyme Inactivation | Thiol (-SH) groups in proteins and enzymes | Denaturation, disruption of cellular respiration and ATP production. nih.govnih.govcleanroomtechnology.com |
| DNA Replication Inhibition | Nitrogenous bases in DNA | Condensation of DNA, prevention of replication and cell division. cleanroomtechnology.com |
| Oxidative Stress Induction | General cellular components | Generation of Reactive Oxygen Species (ROS), damage to lipids, proteins, and DNA. mdpi.commdpi.com |
Q & A
Q. Characterization Methods :
Basic: How can researchers confirm the purity and stoichiometry of synthesized silver(II) sulfate?
Methodological Answer:
- Elemental Analysis : Combustion analysis quantifies carbon, hydrogen, and sulfur content.
- Ion Chromatography : Measures sulfate/nitrate ratios to detect residual reactants .
- Spectrophotometry : UV-Vis spectroscopy identifies impurities via absorbance peaks (e.g., Ag⁺ at 300–400 nm) .
Advanced: What methodologies are used for oxygen isotope (Δ¹⁷O) analysis in silver sulfate?
Methodological Answer:
Δ¹⁷O analysis involves:
Pyrolysis : Silver sulfate is thermally decomposed in a TC/EA system to produce O₂ gas.
Isotopic Measurement : O₂ is analyzed using a MAT253 IRMS for δ¹⁸O and δ¹⁷O values, with Δ¹⁷O calculated as δ¹⁷O − 0.528 × δ¹⁸O .
Calibration : In-house sulfate standards and USGS-35 (NaNO₃) ensure accuracy (±0.4‰ error) .
Advanced: How can computational modeling resolve ambiguities in silver(II) sulfate’s electronic structure?
Methodological Answer:
- DFT Calculations : Predict band gaps and ligand-field effects using software like Gaussian or VASP.
- XPS Data Integration : Compare computed binding energies (e.g., Ag 3d₅/₂ peaks) with experimental results to validate models .
Data Contradictions: How should researchers address discrepancies in reported thermodynamic properties of silver(II) sulfate?
Methodological Answer:
- Meta-Analysis : Systematically compare studies for methodological differences (e.g., calorimetry vs. computational estimates) .
- Replication Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere to prevent Ag⁺ oxidation) .
Experimental Design: What protocols ensure reproducibility in silver(II) sulfate synthesis?
Methodological Answer:
- Detailed Documentation : Include reaction stoichiometry, temperature gradients, and purification steps in appendices .
- Control Experiments : Test the impact of variables like pH and agitation speed on yield .
Secondary Data: How can existing datasets on silver sulfate be reused for novel research questions?
Methodological Answer:
- Data Mining : Extract thermodynamic or spectral data from repositories like SulfAtlas .
- Thematic Analysis : Identify trends in catalytic applications using literature reviews focused on oxidation-reduction mechanisms .
Advanced: What mechanisms explain silver(II) sulfate’s decomposition under varying atmospheric conditions?
Methodological Answer:
- In Situ Raman Spectroscopy : Monitor phase transitions during heating (e.g., Ag₂SO₄ → Ag + SO₃ at 660°C) .
- Mass Spectrometry : Track gaseous byproducts (SO₂, O₂) to elucidate reaction pathways .
Spectroscopic Challenges: How to mitigate interference in IR spectroscopy of silver sulfate complexes?
Methodological Answer:
- Baseline Correction : Use KBr pellets with matched reference cells.
- Low-Temperature Measurements : Reduce thermal noise by cooling samples to 77 K .
Interdisciplinary Applications: What role does silver sulfate play in environmental chemistry research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
